molecular formula C13H25NO2 B8679157 Tert-butyl 2-(cycloheptylamino)acetate CAS No. 66937-57-3

Tert-butyl 2-(cycloheptylamino)acetate

Cat. No.: B8679157
CAS No.: 66937-57-3
M. Wt: 227.34 g/mol
InChI Key: QKEDWEFRMMXCCQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(cycloheptylamino)acetate is a chemical compound characterized by a tert-butyl ester group, an acetamide backbone, and a cycloheptylamine substituent. The cycloheptyl group (a seven-membered alicyclic ring) distinguishes it from analogs with smaller or aromatic substituents. This compound is likely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, or materials science, leveraging the tert-butyl group’s steric protection and the cycloheptylamine’s conformational flexibility.

Properties

CAS No.

66937-57-3

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

tert-butyl 2-(cycloheptylamino)acetate

InChI

InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)10-14-11-8-6-4-5-7-9-11/h11,14H,4-10H2,1-3H3

InChI Key

QKEDWEFRMMXCCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1CCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(cycloheptylamino)acetate typically involves the esterification of N-cycloheptylglycine with t-butyl alcohol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding the desired ester in good yields .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of flammable and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(cycloheptylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(cycloheptylamino)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Tert-butyl 2-(cycloheptylamino)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways. The cycloheptyl group may influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Size and Hydrophobicity

The cycloheptyl group introduces distinct steric and lipophilic properties compared to smaller alicyclic or aromatic substituents:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Tert-butyl 2-(cycloheptylamino)acetate Cycloheptylamine C₁₃H₂₅NO₂* ~227.35 High lipophilicity, flexible conformation
Tert-butyl 2-(cyclobutylamino)acetate Cyclobutylamine C₁₀H₁₉NO₂ 185.27 Moderate ring strain, lower lipophilicity
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate HCl Cyclopropylmethyl C₁₀H₂₀ClNO₂ 221.73 Enhanced solubility (HCl salt), increased steric hindrance
[2-(benzyl(tert-butyl)amino)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate Benzyl + Tosyl C₂₃H₂₉N₃O₅S 483.56 Bulky aromatic groups, sulfonamide functionality

*Estimated for free base; hydrochloride salt would increase molecular weight.

  • Lipophilicity : The cycloheptyl group’s larger surface area enhances lipophilicity compared to cyclobutyl (4-membered) or cyclopropylmethyl groups. This may improve membrane permeability but reduce aqueous solubility.

Stability and Reactivity

  • Hydrochloride Salts : Cyclobutyl and cyclopropylmethyl analogs are often stabilized as hydrochloride salts, improving crystallinity and shelf life. The cycloheptyl derivative may exhibit similar salt-forming tendencies but with altered solubility due to its bulkier substituent .
  • Metabolic Stability: Alicyclic amines (cycloheptyl, cyclobutyl) are generally more metabolically stable than aromatic amines (e.g., 4-aminophenyl derivatives in ), which are prone to oxidative degradation .

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